molecular formula C7H15NS3 B13746104 tert-Butylsulfenyl dimethyldithiocarbamate CAS No. 3304-97-0

tert-Butylsulfenyl dimethyldithiocarbamate

Cat. No.: B13746104
CAS No.: 3304-97-0
M. Wt: 209.4 g/mol
InChI Key: RZRJACCZWZTYJY-UHFFFAOYSA-N
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Description

tert-Butylsulfenyl dimethyldithiocarbamate is an organosulfur compound with the molecular formula C7H15NS3. It is known for its unique chemical structure, which includes a tert-butylsulfenyl group and a dimethyldithiocarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butylsulfenyl dimethyldithiocarbamate typically involves the reaction of tert-butylsulfenyl chloride with sodium dimethyldithiocarbamate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butylsulfenyl dimethyldithiocarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butylsulfenyl dimethyldithiocarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butylsulfenyl dimethyldithiocarbamate involves its interaction with molecular targets such as enzymes and proteins. The sulfenyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and contribute to the compound’s antimicrobial and antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butylsulfenyl methylcarbamate
  • tert-Butylsulfenyl ethyldithiocarbamate
  • tert-Butylsulfenyl propylcarbamate

Uniqueness

tert-Butylsulfenyl dimethyldithiocarbamate is unique due to its specific combination of a tert-butylsulfenyl group and a dimethyldithiocarbamate moiety. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

3304-97-0

Molecular Formula

C7H15NS3

Molecular Weight

209.4 g/mol

IUPAC Name

tert-butylsulfanyl N,N-dimethylcarbamodithioate

InChI

InChI=1S/C7H15NS3/c1-7(2,3)11-10-6(9)8(4)5/h1-5H3

InChI Key

RZRJACCZWZTYJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SSC(=S)N(C)C

Origin of Product

United States

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